4-(4-Hexylbenzoyl)isoquinoline
Description
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Properties
IUPAC Name |
(4-hexylphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-2-3-4-5-8-17-11-13-18(14-12-17)22(24)21-16-23-15-19-9-6-7-10-20(19)21/h6-7,9-16H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYKKRWVHWTOJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Hexylbenzoyl)isoquinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its isoquinoline backbone, which is modified by a hexylbenzoyl group. This structural modification is believed to enhance its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N |
| Molecular Weight | 253.35 g/mol |
| CAS Number | 1187167-89-0 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of several enzymes involved in inflammatory pathways, including cyclooxygenase (COX) enzymes. Inhibition of COX-2 has been linked to reduced production of pro-inflammatory mediators such as prostaglandins.
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins. This suggests a possible role in cancer therapy .
- Antimicrobial Properties : The compound has demonstrated activity against various pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Study Overview
Several studies have explored the biological activity of this compound, revealing its potential therapeutic applications.
- Anti-inflammatory Effects :
-
Anticancer Properties :
- In vitro tests on human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its efficacy as an anticancer drug.
-
Antimicrobial Activity :
- The compound was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. It exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced edema | |
| Anticancer | Induced apoptosis | |
| Antimicrobial | Inhibited bacterial growth |
Discussion
The findings regarding this compound suggest a multifaceted profile with significant biological activities that could be leveraged for therapeutic purposes. Its ability to inhibit key enzymes involved in inflammatory processes, coupled with anticancer and antimicrobial effects, positions it as a promising candidate for further research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
